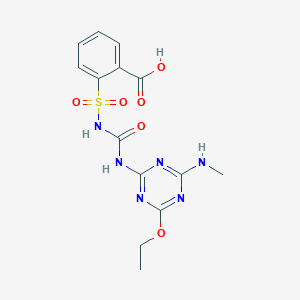
(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide, also known as acridine-based peptide, is a type of organic compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been found to have various applications in the field of scientific research.
Applications De Recherche Scientifique
(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide has been found to have various applications in scientific research. One of the primary uses is in the field of fluorescent imaging. This compound has been found to be an excellent fluorescent probe due to its high quantum yield and photostability. It has been used to label cells and tissues for imaging purposes in various biological systems.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide involves the binding of the compound to specific biomolecules such as proteins and nucleic acids. This binding leads to changes in the fluorescence properties of the compound, which can be used to monitor the biomolecules' activity. The compound has also been found to have antimicrobial properties, which are attributed to its ability to intercalate into DNA and inhibit DNA replication.
Biochemical and Physiological Effects:
(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide has been found to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using (2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide in lab experiments is its high sensitivity and specificity. The compound can be used to detect specific biomolecules in complex biological systems with high accuracy. However, the compound's limitations include its potential toxicity and limited solubility, which can affect its effectiveness in certain applications.
Orientations Futures
There are several future directions for the use of (2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide in scientific research. One area of interest is the development of new fluorescent probes based on the compound's structure. Researchers are also exploring the compound's potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, there is ongoing research on the compound's interaction with specific biomolecules and its potential use in drug discovery.
Méthodes De Synthèse
The synthesis method of (2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide involves the reaction of acridone with N-protected amino acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting compound is then deprotected to obtain the final product. This method has been found to be efficient and yields high purity products.
Propriétés
Numéro CAS |
124656-62-8 |
|---|---|
Nom du produit |
(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide |
Formule moléculaire |
C16H15N3O2 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
(2S)-2-amino-N-(9-oxo-10H-acridin-2-yl)propanamide |
InChI |
InChI=1S/C16H15N3O2/c1-9(17)16(21)18-10-6-7-14-12(8-10)15(20)11-4-2-3-5-13(11)19-14/h2-9H,17H2,1H3,(H,18,21)(H,19,20)/t9-/m0/s1 |
Clé InChI |
VUXSLRUURPUHCK-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N |
SMILES |
CC(C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N |
SMILES canonique |
CC(C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





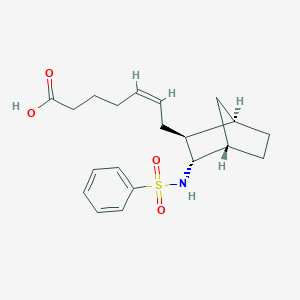

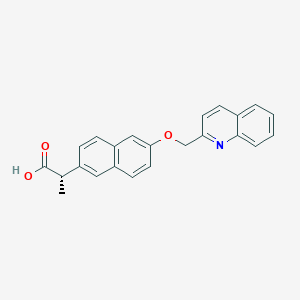
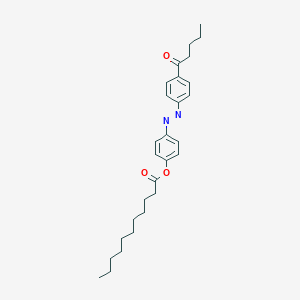

![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)
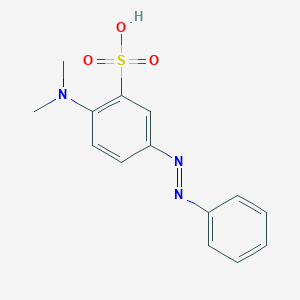
![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)



